

An In-depth Technical Guide to Aminoxygeldanamycin: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Aminoxygeldanamycin

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Introduction

Aminoxygeldanamycin (AHGDM) is a semi-synthetic derivative of the natural product Geldanamycin, a member of the ansamycin family of antibiotics. Like its parent compound, **Aminoxygeldanamycin** is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins, making Hsp90 a prime target for cancer therapy. The addition of the aminoxy linker at the C17 position of the geldanamycin scaffold serves as a crucial functional handle for conjugation to drug delivery systems, such as polymers, to improve solubility and tumor targeting while potentially reducing systemic toxicity. This guide provides a detailed overview of the structure, chemical properties, and biological activity of **Aminoxygeldanamycin**.

Structure and Chemical Identity

Aminoxygeldanamycin is derived from Geldanamycin through the nucleophilic substitution of the C17-methoxy group with a 6-aminoxyamine linker. This modification retains the core benzoquinone ansamycin structure essential for Hsp90 binding while introducing a primary amine for further chemical modification.

IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1][2].

Synonyms: AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy-[2].

Chemical and Physical Properties

The physicochemical properties of **Aminoethylgeldanamycin** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C ₃₄ H ₅₂ N ₄ O ₈	[1][2]
Molecular Weight	644.8 g/mol	[1][2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]
Boiling Point	847.9 ± 65.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
XLogP3	2.5	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	10	[1]
Rotatable Bond Count	11	[1]
Exact Mass	644.37851463 Da	[1]
Polar Surface Area	192 Å ²	[1]
Heavy Atom Count	46	[1]

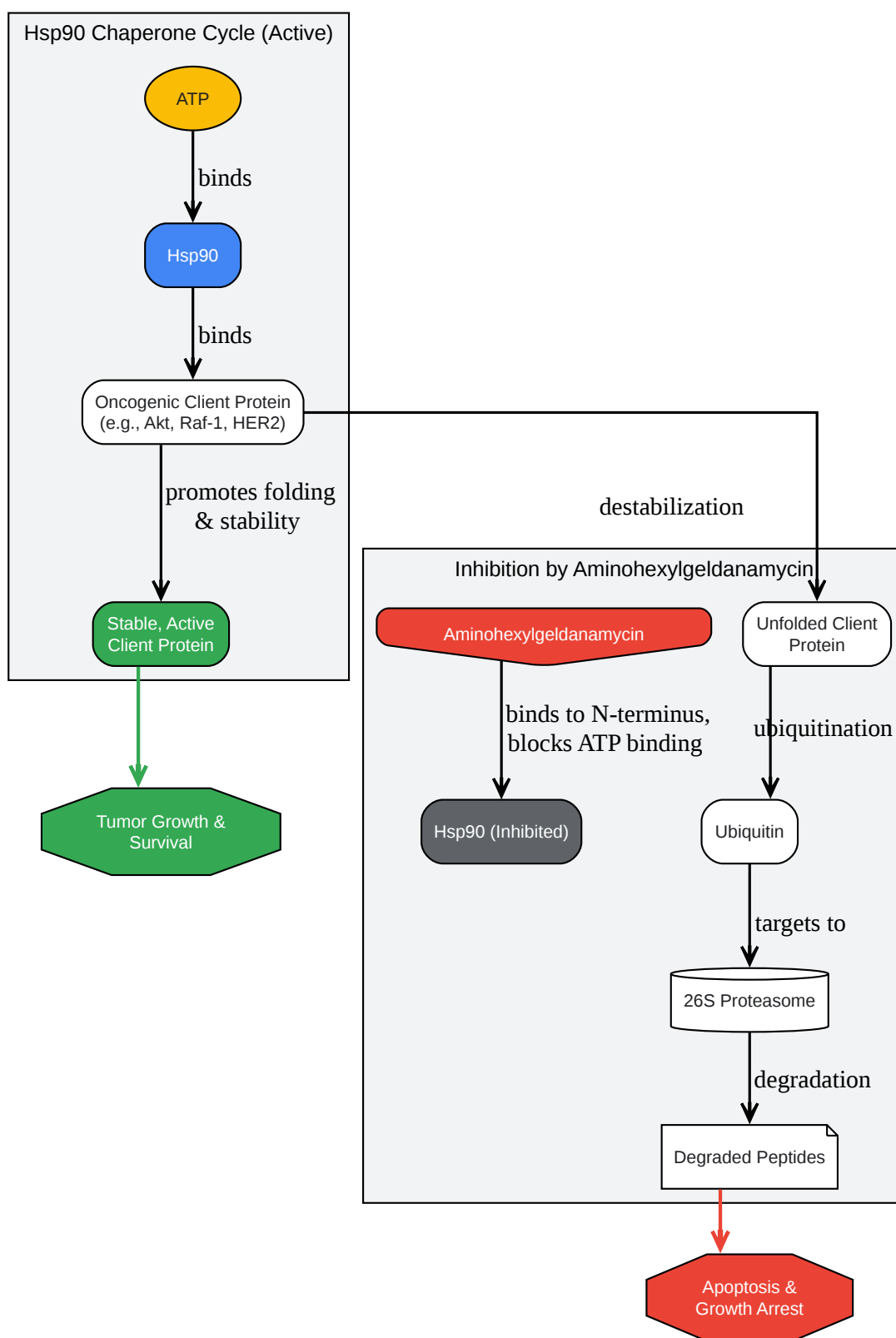
Mechanism of Action: Hsp90 Inhibition

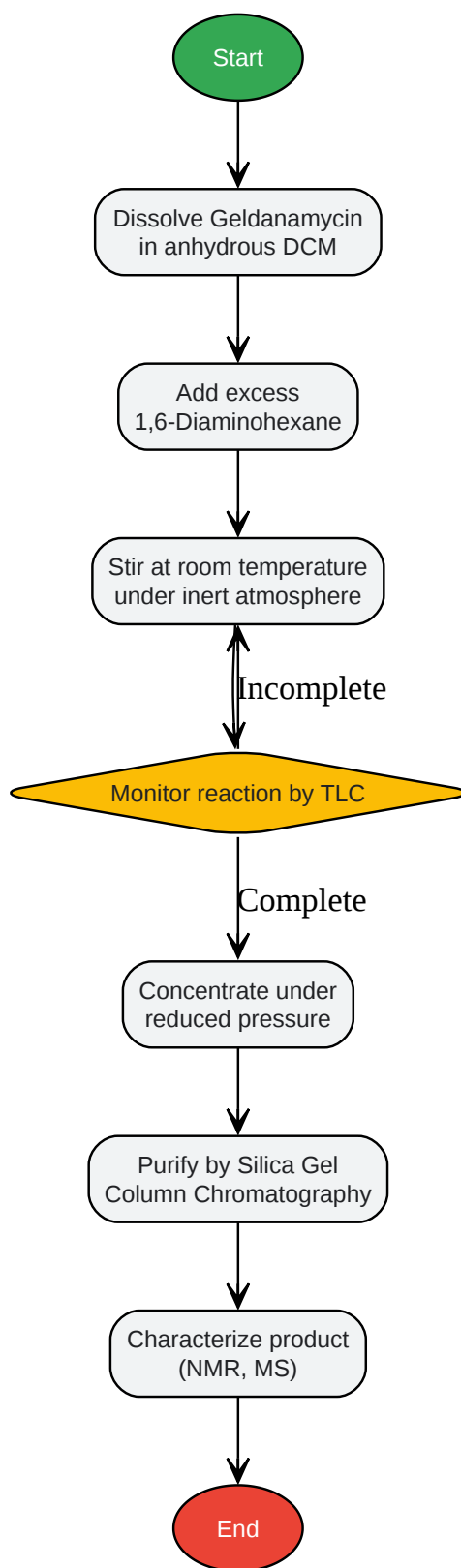
Aminohexylgeldanamycin exerts its biological effects by inhibiting the molecular chaperone Hsp90. Hsp90 is an essential protein that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, many of these client proteins are mutated or overexpressed oncoproteins that are critical for tumor growth and survival.

The mechanism of inhibition involves the following steps:

- Binding to the N-terminal Domain: **Aminohexylgeldanamycin**, like other benzoquinone ansamycins, binds to a highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90.[3][4][5]
- Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[4]
- Client Protein Destabilization: The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.
- Proteasomal Degradation: These destabilized client proteins are then targeted by the ubiquitin-proteasome pathway for degradation.[6][7]

By promoting the degradation of multiple oncoproteins simultaneously, **Aminohexylgeldanamycin** disrupts several key signaling pathways that drive tumorigenesis, including those involved in proliferation, cell cycle regulation, and apoptosis.[3]





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